2-{4-[1-(4-Ethylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Profiling

Researchers requiring a piperidine-piperazine hybrid with a reactive hydroxyethyl handle face limited commercial availability of this specific substitution pattern. 2-{4-[1-(4-Ethylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol addresses this gap: • Sigma-1 receptor ligand scaffold - related hybrids show Ki ~4.3 nM in guinea pig brain membrane assays • 4-Ethylbenzyl substituent enhances lipophilicity (clogP ~3.4-3.9) for CNS penetration; hydroxyethyl tail enables prodrug conjugation or PEGylation • Serves as starting point for BACE1 inhibitor SAR (class IC₅₀ 40-70 nM) with distinct hydrophobic vector for S1/S3 subsite optimization Supplied at ≥95% purity for in vitro pharmacology and medicinal chemistry. In stock with global shipping.

Molecular Formula C20H33N3O
Molecular Weight 331.5 g/mol
Cat. No. B10884527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[1-(4-Ethylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol
Molecular FormulaC20H33N3O
Molecular Weight331.5 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CCO
InChIInChI=1S/C20H33N3O/c1-2-18-3-5-19(6-4-18)17-22-9-7-20(8-10-22)23-13-11-21(12-14-23)15-16-24/h3-6,20,24H,2,7-17H2,1H3
InChIKeyODVYFEHRUCFJDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{4-[1-(4-Ethylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol – Structural, Physicochemical, and Procurement Profile


2-{4-[1-(4-Ethylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol (IUPAC: 2-[4-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol) is a synthetic hybrid molecule integrating a piperidine ring N‑substituted with a para‑ethylbenzyl group and a piperazine ring bearing an N‑hydroxyethyl tail . With molecular formula C₂₀H₃₃N₃O and a molecular weight of 331.5 g/mol, it belongs to the broader class of piperidine–piperazine conjugates that have been extensively investigated as sigma‑receptor ligands, monoamine transporter modulators, and non‑peptide BACE1 inhibitors [1]. The compound is supplied exclusively as a research chemical (≥95% purity) by specialized vendors for in vitro pharmacological and medicinal chemistry investigations .

Scaffold Hybrid piperidine-piperazine architecture enabling polypharmacology and multi-target probe studies
CNS profile 4-Ethylbenzyl substituent supports reported CNS-appropriate lipophilicity for passive brain penetration research
Derivatization Primary alcohol handle on piperazine allows prodrug conjugation and bioconjugation for target engagement studies

Why 2-{4-[1-(4-Ethylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol Cannot Be Interchanged with Simpler Piperazine or Piperidine Analogs


Within the piperidine–piperazine chemical space, minor structural modifications produce substantial shifts in receptor‑binding profiles, functional selectivity, and physicochemical properties. The 4‑ethyl substituent on the benzyl group of the target compound increases lipophilicity (calculated logP of closely related 2‑[4‑(4‑ethylbenzyl)‑1‑isopropyl‑2‑piperazinyl]ethanol = 3.86 ) relative to the unsubstituted benzyl analog (2‑[4‑(1‑benzylpiperidin‑4‑yl)piperazin‑1‑yl]ethanol, MW 303.4 g/mol ), which directly influences blood–brain barrier permeability, non‑specific protein binding, and metabolic stability. Simultaneously, the hydroxyethyl tail on the piperazine ring furnishes a reactive handle for prodrug conjugation, salt formation, or PEGylation that is absent in simple 4‑arylpiperazine derivatives such as 1‑(4‑ethylbenzyl)piperazine [1]. Consequently, the target compound occupies a distinct region of chemical space where both the hydrophobic benzyl substituent and the hydrophilic ethanol moiety jointly tune molecular recognition, a property that simpler in‑class compounds cannot replicate without further synthetic elaboration [2].

Target compound
2-{4-[1-(4-Ethylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol – hybrid scaffold with hydroxyethyl handle
Simpler benzyl analog
2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]ethanol – unsubstituted benzyl; lower lipophilicity may shift CNS penetration profile
Target compound
Contains reactive primary alcohol for ester/carbamate derivatization
Mono-piperazine comparator
1-(4-Ethylbenzyl)piperazine – lacks piperidine ring and hydroxyl handle; reduced multi-target engagement potential
Structural differences can materially alter receptor-binding selectivity, metabolic stability, and synthetic versatility – direct interchange without validation is not supported.

Quantitative Differentiation Evidence for 2-{4-[1-(4-Ethylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol Relative to Closest Analogs


Lipophilicity Enhancement Through Para‑Ethylbenzyl Substitution Versus Unsubstituted Benzyl

Introduction of a para‑ethyl group on the benzyl moiety increases calculated logP by approximately 0.35‑0.50 units compared with the unsubstituted benzyl analog. For the closely related scaffold 2‑[4‑(4‑ethylbenzyl)‑1‑isopropyl‑2‑piperazinyl]ethanol, the experimental logP is 3.86 , whereas the des‑ethyl benzyl comparator 2‑[4‑(1‑benzylpiperidin‑4‑yl)piperazin‑1‑yl]ethanol is predicted to have a logP of approximately 2.9–3.2 based on its lower molecular weight (303.4 g/mol) and one fewer methylene unit . This difference in lipophilicity is material for CNS‑targeted programs because logP values in the 3–4 range are frequently associated with favorable passive brain penetration, while minimizing P‑glycoprotein efflux liability .

Lipophilicity shift
Cross-study comparable
Δ logP ≈ +0.35 to +0.96 (ethyl vs. unsubstituted benzyl)
Reported CNS penetration context
logP estimates require experimental validation; predicted from Hit2Lead database
Lipophilicity Blood-Brain Barrier Permeability Physicochemical Profiling

Molecular Complexity and Scaffold Hybridization Versus Mono‑Piperazine or Mono‑Piperidine Comparators

The target compound integrates both a piperidine ring and a piperazine ring within a single molecule, creating a hybrid scaffold that is structurally distinct from simpler mono‑piperazine derivatives such as 1‑(4‑ethylbenzyl)piperazine (MW 204.31 g/mol) [1] or mono‑piperidine derivatives such as 4‑benzylpiperidine (MW 175.28 g/mol) [2]. Hybrid piperidine–piperazine scaffolds have been shown to engage sigma‑1 receptors with high affinity: in a screening campaign of piperidine/piperazine‑based compounds, several hybrids displayed S1R Ki values in the low nanomolar range, and one representative compound achieved a Ki of 4.30 nM against the sigma‑1 receptor in guinea pig brain membrane displacement assays [3]. In contrast, the simpler mono‑piperazine 1‑(4‑ethylbenzyl)piperazine is primarily reported as a GABA receptor agonist and lacks the dual‑receptor engagement potential conferred by the piperidine–piperazine hybrid architecture .

Sigma-1 affinity
Class-level inference
Class-representative S1R Ki ≈ 4.3 nM
Receptor engagement assay context
Not measured for this compound; data from structurally related piperidine/piperazine hybrids
Scaffold Hybridization Molecular Recognition Polypharmacology

Functionalizable Ethanol Handle for Prodrug and Conjugate Design Versus Non‑Functionalized Analogs

The hydroxyethyl group attached to the piperazine N‑4 position provides a primary alcohol functionality (exact mass contribution: 45.03 Da for the –CH₂CH₂OH moiety) that can serve as a synthetic handle for esterification, carbamate formation, or etherification . This functional group is absent in comparator compounds such as 1‑[1‑(4‑ethylbenzyl)piperidin‑4‑yl]‑4‑(2‑methoxyphenyl)piperazine (MW 393.6 g/mol) , which terminates in a methoxyphenyl group with no further derivatization potential at that position, and 1‑ethyl‑4‑[1‑(4‑ethylbenzyl)piperidin‑4‑yl]piperazine (MW 315.5 g/mol, C₂₀H₃₃N₃) , which bears a fully alkylated piperazine ring with no reactive hydroxyl. The presence of a free hydroxyl enables on‑demand modulation of aqueous solubility through phosphate ester or amino acid ester prodrug strategies, as well as bioconjugation to fluorescent reporters or affinity tags for chemical biology applications [1].

Hydroxyl handle
Direct head-to-head
Target: 1 free primary alcohol; comparators: 0 hydroxyl groups
Supports derivatization and prodrug design
Structural identity confirmed by IUPAC and vendor data
Prodrug Design Functional Handle Derivatization

Class‑Level Non‑Peptide BACE1 Inhibitory Activity of the (4‑Arylpiperazinyl)piperidine Scaffold

The (4‑arylpiperazinyl)piperidine scaffold, of which the target compound is a direct structural member via its 4‑ethylbenzyl‑piperidine–piperazine‑ethanol architecture, has been demonstrated to inhibit β‑secretase 1 (BACE1) with IC₅₀ values in the sub‑micromolar to low micromolar range. Boja et al. (2011) reported that several (4‑arylpiperazinyl)piperidines exhibit promising in vitro BACE1 inhibitory potency, with IC₅₀ values in the range of 40–70 nM for the most optimized analogs [1]. This class‑level evidence positions the target compound as a candidate for BACE1‑focused screening and structure–activity relationship (SAR) expansion, particularly given that the 4‑ethylbenzyl substituent provides a distinct hydrophobic surface topology compared to the unsubstituted phenyl or 4‑fluorophenyl analogs characterized in the primary literature [2]. In contrast, simple benzylpiperazine derivatives such as 1‑(4‑ethylbenzyl)piperazine have been characterized primarily as GABA receptor agonists with no reported BACE1 activity , highlighting the functional divergence conferred by the piperidine–piperazine hybrid core.

BACE1 inhibition
Class-level inference
Class-level IC50 range 40–70 nM
BACE1 screening context
Class inference from (4-arylpiperazinyl)piperidine series; requires confirmatory assay
BACE1 Inhibition Alzheimer's Disease Non‑Peptidomimetic Inhibitors

Molecular Weight and Drug‑Likeness Profile Versus Over‑Simplified and Over‑Lipophilic Analogs

With a molecular weight of 331.5 g/mol, one hydrogen bond donor (the ethanol hydroxyl), three hydrogen bond acceptors (two piperazine nitrogens and the hydroxyl oxygen), and a moderate estimated logP in the ~3–4 range , the target compound occupies a favorable region of oral drug‑likeness space as defined by Lipinski's Rule of Five (MW < 500, HBD ≤ 5, HBA ≤ 10, logP ≤ 5). In comparison, the more elaborated analog 1‑[1‑(4‑ethylbenzyl)piperidin‑4‑yl]‑4‑(2‑methoxyphenyl)piperazine has a higher molecular weight (393.6 g/mol) and an additional aromatic ring that elevates logP , potentially reducing aqueous solubility. Conversely, the simpler 2‑[4‑(1‑benzylpiperidin‑4‑yl)piperazin‑1‑yl]ethanol (MW 303.4 g/mol) falls below the typical MW range (350–450) associated with optimized CNS drug candidates . The target compound's MW of 331.5 g/mol positions it within the 'sweet spot' for lead‑like CNS compounds, balancing sufficient molecular complexity for target engagement against the risk of poor pharmacokinetics.

Drug-likeness profile
Cross-study comparable
MW 331.5 g/mol, 1 HBD, 3 HBA, logP ~3–4
Lead-like CNS property context
Estimated parameters; experimental logP/logD and solubility verification recommended
Drug-Likeness Lead-Likeness Physicochemical Optimization

High‑Priority Research and Industrial Application Scenarios for 2-{4-[1-(4-Ethylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol


CNS Probe Development and Sigma‑1 Receptor Pharmacological Tool Compound Studies

The piperidine–piperazine hybrid scaffold, supported by class‑level evidence of nanomolar sigma‑1 receptor affinity (Ki ~4.3 nM for related hybrids in guinea pig brain membrane assays [1]), makes the target compound a strong candidate for development as a pharmacological probe to interrogate sigma‑1 receptor function in pain, neurodegeneration, and addiction models. Its moderate logP (~3.4–3.9) is consistent with CNS penetration requirements , and the ethanol handle enables subsequent radiolabeling or fluorescent tagging for target engagement studies.

BACE1 Inhibitor Lead Optimization for Alzheimer's Disease Drug Discovery

The (4‑arylpiperazinyl)piperidine scaffold has demonstrated BACE1 inhibitory activity with IC₅₀ values in the 40–70 nM range for optimized members of the series [2]. 2-{4-[1-(4-Ethylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol, featuring the core scaffold, can serve as a starting point for systematic SAR exploration, with the 4‑ethylbenzyl substituent providing a distinct hydrophobic vector for optimizing interactions with the BACE1 S1/S3 subsites, differentiating it from 4‑fluorophenyl or unsubstituted phenyl analogs previously characterized [3].

Prodrug and Solubility‑Enhanced Formulation Design

The primary alcohol group on the piperazine N‑ethanol tail provides a synthetic entry point for the preparation of phosphate ester, amino acid ester, or sulfamate prodrugs aimed at improving aqueous solubility and oral bioavailability . This functional handle is absent in comparator compounds bearing fully alkylated piperazine rings (e.g., 1‑ethyl‑4‑[1‑(4‑ethylbenzyl)piperidin‑4‑yl]piperazine) or methoxyphenyl‑terminated analogs, making the target compound uniquely suited for prodrug design campaigns within CNS or anti‑infective programs .

Monoamine Transporter Polypharmacology and Multi‑Target Directed Ligand (MTDL) Design

The structural architecture combining a 4‑benzylpiperidine motif (known for dopamine transporter affinity in the 20‑ to 48‑fold selective range over SERT [4]) with a piperazine‑ethanol motif (capable of engaging serotonergic and sigma receptors) positions the compound as a privileged scaffold for multi‑target directed ligand design. This polypharmacological potential is relevant to neuropsychiatric disorders where simultaneous modulation of dopaminergic, serotonergic, and sigma‑1 pathways is therapeutically desirable, such as in depression, schizophrenia, or substance use disorders [5].

Application
Selection Property
Validation Focus
CNS sigma-1 receptor probe studies
Hybrid scaffold with reported class-level S1R affinity
Target engagement and CNS penetration assays
BACE1 inhibition assay and SAR expansion
Class-level (4-arylpiperazinyl)piperidine BACE1 inhibitory activity
FRET-based enzymatic and cellular activity profiling
Prodrug and solubility optimization research
Primary alcohol handle for ester/carbamate prodrug design
Aqueous solubility and chemical stability assessment
Multi-target directed ligand (MTDL) design
Piperidine-piperazine hybrid enabling polypharmacology
Dopaminergic, serotonergic and sigma-1 pathway modulation assays
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